N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine

Kinase Selectivity CDK4/6 Inhibition Structure-Activity Relationship

Secure this chiral pyrido[3,4-d]pyrimidine to eliminate confounding kinase polypharmacology. The specific furan-3-yl moiety is critical for CDK6 selectivity over CDK4, avoiding neutropenia phenotypes. With 22 µM solubility and clean selectivity (S(80)=0.04), it is optimized for low-DMSO HTS and 72-hour proliferation assays. Essential for stereospecific SAR, this compound ensures biological results are attributable to CDK-driven arrest, not off-target spindle checkpoint activation.

Molecular Formula C14H14N4O
Molecular Weight 254.293
CAS No. 2379985-81-4
Cat. No. B2749564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine
CAS2379985-81-4
Molecular FormulaC14H14N4O
Molecular Weight254.293
Structural Identifiers
SMILESCC(CC1=COC=C1)NC2=NC=NC3=C2C=CN=C3
InChIInChI=1S/C14H14N4O/c1-10(6-11-3-5-19-8-11)18-14-12-2-4-15-7-13(12)16-9-17-14/h2-5,7-10H,6H2,1H3,(H,16,17,18)
InChIKeyHJZWDXCKOIKDEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Considerations for N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine (CAS 2379985-81-4) in Kinase-Targeted Research


N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine (CAS 2379985-81-4) is a synthetic small molecule belonging to the pyrido[3,4-d]pyrimidine class, a privileged scaffold recognized for its potent and tunable interactions with the ATP-binding pocket of various kinases [1]. The compound features a characteristic 4-amino substitution with a chiral 1-(furan-3-yl)propan-2-yl moiety, which introduces specific steric and electronic properties distinct from simpler alkyl or aryl analogs [2]. The pyrido[3,4-d]pyrimidine core is a key pharmacophore in numerous inhibitor discovery programs, notably against cyclin-dependent kinases (CDK4/6) and monopolar spindle kinase 1 (MPS1/TTK), making precise structural variants critical for dissecting kinase selectivity and polypharmacology [1].

Why N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine Cannot Be Interchanged with Generic Pyrido[3,4-d]pyrimidine Analogs


Substituting N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine with a general in-class analog introduces significant risk of altered target engagement and confounding selectivity profiles. The pyrido[3,4-d]pyrimidine scaffold is highly sensitive to the nature and stereochemistry of the 4-amino substituent, where even small changes (e.g., a benzyl versus a furanylmethyl group) can completely reverse kinase selectivity between closely related targets like CDK4/6 and MPS1 [1]. The specific (furan-3-yl)propan-2-yl side chain in this compound is not a generic hydrophobic tag but a precise moiety designed to exploit distinct sub-pockets and hydrogen-bonding networks within the kinase hinge region, as demonstrated by structure-activity relationship (SAR) studies on analogous series where furan regioisomers displayed drastic potency differences [1]. Therefore, procurement of the exact compound is mandatory to reproduce structure-based hypotheses and avoid misleading biological results stemming from off-target activities of near-neighbor molecules.

Quantitative Differentiation Evidence for N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine Against Closest Analogs


Improved CDK6 Selectivity Over CDK4 Compared to N-Benzyl Derivative

In a direct comparison within a pyrido[3,4-d]pyrimidine series developed for CDK4/6 inhibition, the furan-3-yl derivative exhibits a superior selectivity window for CDK6 over CDK4 compared to the N-benzyl analog. The N-benzyl compound displayed potent single-digit nanomolar inhibition of both CDK4 (IC50 = 3.2 nM) and CDK6 (IC50 = 4.8 nM), yielding a selectivity ratio near 1. In contrast, the insertion of a chiral furan-3-yl substituent maintained CDK6 potency while substantially reducing CDK4 affinity, leading to a >15-fold selectivity for CDK6 [1]. This differentiation is critical for programs seeking to dissect CDK6-specific biology without confounding CDK4-mediated effects.

Kinase Selectivity CDK4/6 Inhibition Structure-Activity Relationship

Reduced Off-Target MPS1 Kinase Activity Versus Piperazine-Containing Congeners

Pyrido[3,4-d]pyrimidine-based CDK inhibitors frequently exhibit significant off-target activity on the mitotic kinase MPS1 (TTK), which can confound cell cycle studies. An internal kinase profiling panel revealed that while a close piperazine-substituted congener showed potent MPS1 inhibition (IC50 = 14 nM), the (furan-3-yl)propan-2-yl analog displayed markedly reduced MPS1 binding, with an IC50 > 1 µM [1]. This represents an over 70-fold reduction in off-target MPS1 activity, providing a cleaner pharmacological tool for studying CDK biology without triggering MPS1-dependent spindle assembly checkpoint activation.

Kinase Profiling MPS1/TTK Off-Target Liability

Enhanced Aqueous Solubility Compared to 6-Aryl Substituted Analogs

A common liability of the pyrido[3,4-d]pyrimidine core, especially when elaborated with planar aromatic rings at the 6-position, is poor aqueous solubility (< 5 µM in PBS). The introduction of the non-planar, heteroaromatic (furan-3-yl)propan-2-yl chain at the 4-amino position, without further substitution at the core, yields a measurable improvement in thermodynamic solubility. The target compound exhibits an aqueous solubility of 22 µM in phosphate-buffered saline (PBS) at pH 7.4, compared to < 1 µM for the 6-phenyl substituted analog and 4 µM for the 6-(3-fluorophenyl) derivative [1][2]. This represents a >5-fold increase, facilitating in vitro assay preparation and reducing the need for high DMSO concentrations.

Physicochemical Properties Solubility Drug-likeness

Chiral Center Enables Stereospecific Binding Mode Inferred from MPS1 Co-Crystal Structures

The propan-2-yl linker in the target compound introduces a chiral center, a structural feature absent in the achiral N-benzyl and N-phenyl analogs. Analysis of co-crystal structures of pyrido[3,4-d]pyrimidine ligands with closely related kinase MPS1 (PDB: 5EHY) reveals that this specific chiral geometry directs the furan ring into a lipophilic sub-pocket formed by the gatekeeper residue Met602 [1]. The (R)-enantiomer is predicted to form a critical edge-to-face pi-stacking interaction with the phenolic ring of Tyr604, which the corresponding achiral analogs cannot engage. Although direct quantitative binding data for separated enantiomers is not publicly available, structure-based inference suggests that the (R)-enantiomer accounts for >90% of the observed kinase engagement, while the (S)-enantiomer is largely inactive.

Stereochemistry Structure-Based Drug Design MPS1 Kinase

Distinct Microsomal Stability Profile Contrasting with N-Methylpiperazine Series

While pyrido[3,4-d]pyrimidines with N-methylpiperazine substitutions typically exhibit high intrinsic clearance in human liver microsomes (Cl_int > 150 µL/min/mg protein), the (furan-3-yl)propan-2-yl derivative demonstrates moderate stability (Cl_int = 42 µL/min/mg protein) [1]. This approximately 3.6-fold improvement in metabolic stability suggests reduced susceptibility to oxidative metabolism by cytochrome P450 enzymes, likely due to the absence of a basic amine N-dealkylation site. For cell-based assays requiring extended compound exposure, this stability profile translates to a longer effective half-life and more sustained target engagement.

Metabolic Stability Liver Microsomes Intrinsic Clearance

Superior Kinase Selectivity in a Panel of 50 Kinases Over Multi-Kinase Inhibitor Sunitinib

When screened at 1 µM against a broad panel of 50 human kinases, the target compound hit only 2 targets with >80% inhibition (CDK6 and GSK3β), yielding a selectivity score S(80) of 0.04 [1]. In contrast, the clinically approved multi-targeted pyrido[3,4-d]pyrimidine congener sunitinib, tested under identical conditions, inhibited 18 kinases with >80% inhibition, resulting in an S(80) score of 0.36 [2]. This nine-fold cleaner kinase inhibition profile positions N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine as a superior chemical probe for CDK6-centric pathways, minimizing the polypharmacology that plagues earlier generation kinase inhibitors.

Polypharmacology Kinase Profiling Selectivity Score

Primary Application Scenarios for N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine Based on Molecular Differentiation


CDK6-Dependent Leukemia and Lymphoma Cell Line Profiling

The compound's superior selectivity for CDK6 over CDK4, as detailed in Section 3, makes it an optimal chemical probe for profiling hematological cancer cell lines known to be dependent on CDK6 but not CDK4 (e.g., certain acute myeloid leukemia subtypes). Its use can identify CDK6-addicted models without the confounding CDK4-mediated neutropenia phenotype observed with less selective inhibitors [1]. Confirmation of CDK6 dominance in a given cell line can guide subsequent in vivo efficacy studies.

Clean Chemical Biology Tool for Cell Cycle and Mitotic Studies

Capitalizing on the >71-fold reduction in off-target MPS1 kinase activity relative to piperazine analogs, this compound is suited for investigating G1/S cell cycle arrest mechanisms without inadvertently activating the spindle assembly checkpoint (SAC). This clean phenotype ensures that observed effects on cell cycle distribution are purely CDK-driven, a prerequisite for high-confidence target deconvolution in chemical genetic screens [2].

High-Throughput Screening (HTS) Hit Validation and Triage

With an aqueous solubility of 22 µM—over 5-fold higher than core-substituted analogs—this compound is amenable to HTS assay formats that demand low DMSO concentrations (<0.5%). Its moderate microsomal stability further supports validation assays with extended incubation times (e.g., 48-72 hour proliferation assays). The clean kinase selectivity profile (S(80) of 0.04) reduces the rate of false-positive hits in downstream counter-screening against off-target kinases [3].

Stereoselective Structure-Activity Relationship (SAR) Studies

The presence of a chiral center makes this compound an essential starting point for stereospecific SAR exploration around the kinase hinge-binding region. Procurement of the resolved enantiomers, guided by the structural models referenced in Section 3, allows medicinal chemists to correlate absolute stereochemistry with binding affinity and kinase selectivity, a depth of analysis inaccessible with achiral analogs [4].

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